

4-(Bromomethyl)-2,1,3-benzoxadiazole: A Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: 4-(Bromomethyl)-2,1,3-benzoxadiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(bromomethyl)-2,1,3-benzoxadiazole**, a versatile heterocyclic compound. It serves as a crucial intermediate in organic synthesis and has significant applications as a fluorogenic derivatizing agent for labeling and detecting biomolecules.^{[1][2]} The document details its synthesis via side-chain bromination, summarizes its key physicochemical properties, and outlines standard characterization protocols.

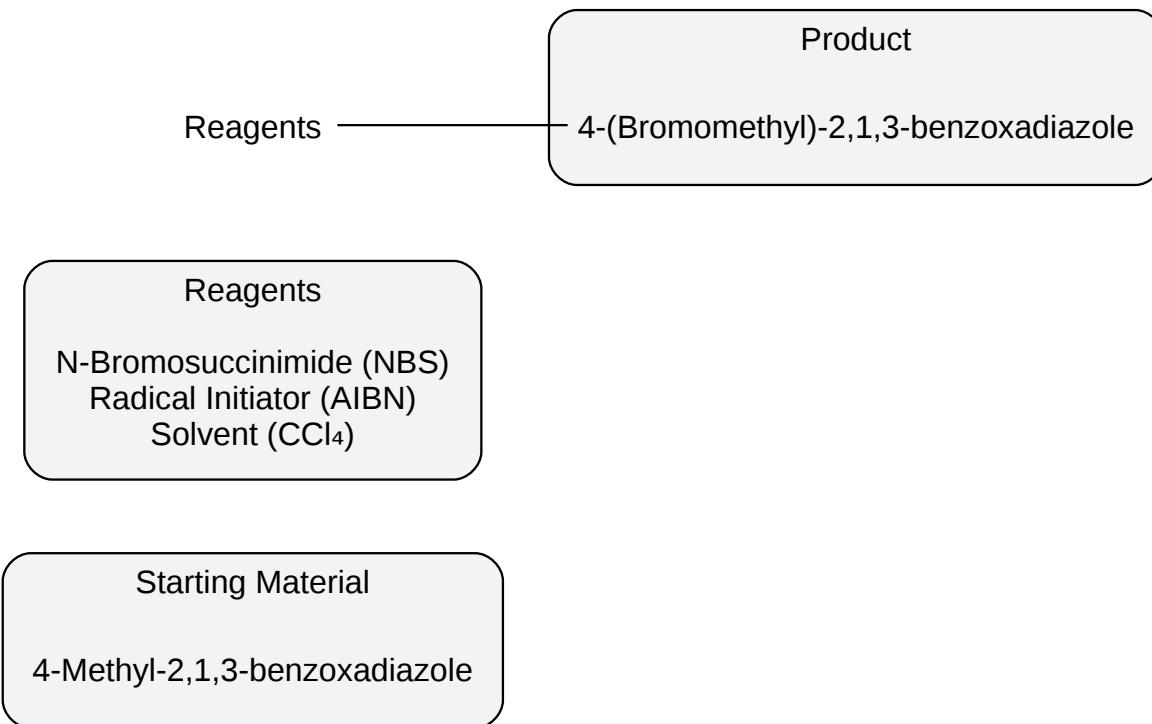
Physicochemical Properties

4-(Bromomethyl)-2,1,3-benzoxadiazole is a solid organic compound at room temperature.^[2] ^[3] Its structure uniquely combines the fluorescent properties of the 2,1,3-benzoxadiazole (benzofurazan) core with the reactive potential of a bromomethyl group.^[1] This combination makes it a valuable reagent in various chemical and biological applications.

Property	Value	Reference
CAS Number	32863-30-2	[3] [4]
Molecular Formula	C ₇ H ₅ BrN ₂ O	[3] [4]
Molecular Weight	213.03 g/mol	[3]
Appearance	Solid	[3]
Melting Point	77-79 °C	[3]
Purity	≥ 97%	[3]

Synthesis Pathway

The primary route for synthesizing **4-(bromomethyl)-2,1,3-benzoxadiazole** is through the side-chain bromination of 4-methyl-2,1,3-benzoxadiazole. This transformation is typically achieved via a free-radical substitution mechanism known as the Wohl-Ziegler reaction.[\[1\]](#)[\[5\]](#) This method utilizes N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, with a radical initiator to start the reaction.[\[1\]](#)[\[5\]](#)[\[6\]](#)



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Caption: Synthesis of **4-(bromomethyl)-2,1,3-benzoxadiazole**.

Experimental Protocol: Wohl-Ziegler Bromination

This protocol outlines the synthesis of **4-(bromomethyl)-2,1,3-benzoxadiazole** from 4-methyl-2,1,3-benzoxadiazole.

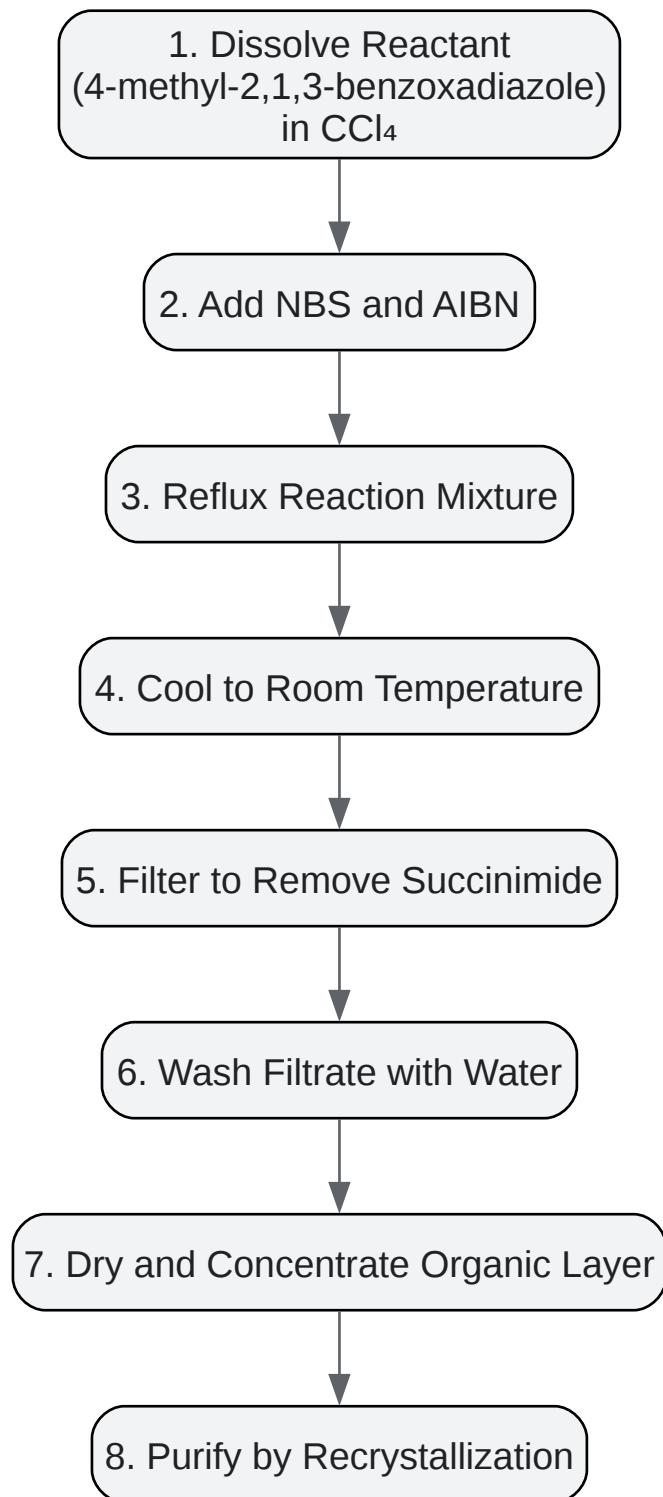
Materials:

- 4-methyl-2,1,3-benzoxadiazole
- N-Bromosuccinimide (NBS), freshly recrystallized
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
- Carbon tetrachloride (CCl₄), anhydrous

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heating mantle
- Filtration apparatus

Procedure:

- In a round-bottom flask, dissolve 4-methyl-2,1,3-benzoxadiazole (1.0 eq) in anhydrous carbon tetrachloride (CCl_4).
- Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as AIBN to the solution.
- Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C) with constant stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
- After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
- Filter the mixture to remove the precipitated succinimide.
- Wash the filtrate with water to remove any remaining impurities.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-(bromomethyl)-2,1,3-benzoxadiazole**.



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Caption: General experimental workflow for the synthesis.

Characterization

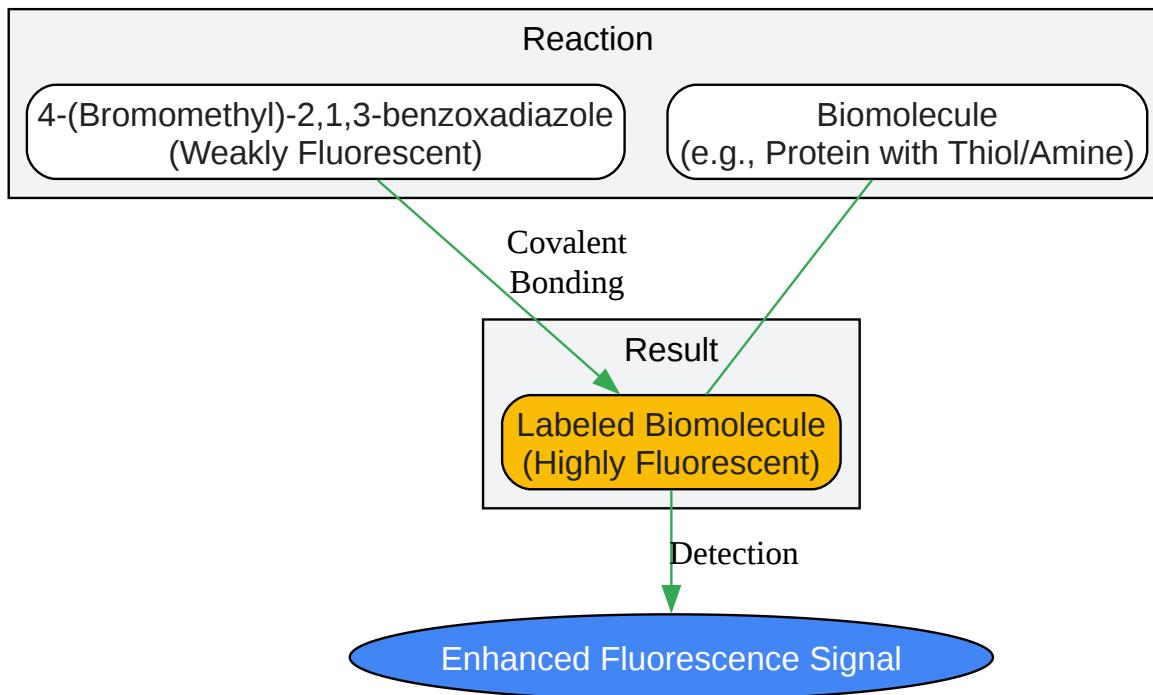
The synthesized compound is characterized using various analytical techniques to confirm its identity, purity, and structure.

- Melting Point: The melting point is determined using a standard melting point apparatus and compared to the literature value (77-79°C) to assess purity.^[3]
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak $[M+H]^+$ would be observed at m/z 213.9 or 215.9, corresponding to the two bromine isotopes (^{79}Br and ^{81}Br).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum in CDCl_3 is expected to show characteristic signals for the aromatic protons on the benzoxadiazole ring and a key singlet for the bromomethyl ($-\text{CH}_2\text{Br}$) protons. The singlet for the $-\text{CH}_2\text{Br}$ group would likely appear around δ 4.5-5.0 ppm. The aromatic protons would appear as multiplets in the δ 7.0-8.0 ppm region.
 - ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms. The bromomethyl carbon is expected in the range of δ 30-35 ppm, while the aromatic and heterocyclic carbons would appear further downfield.

Applications in Research and Development

4-(Bromomethyl)-2,1,3-benzoxadiazole is primarily recognized for its role as a fluorogenic derivatizing agent.^[1] The benzoxadiazole moiety is inherently fluorescent, and the highly reactive bromomethyl group allows for covalent labeling of nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues or the amine groups of lysine.^[1]

The labeling process often results in a "turn-on" fluorescence response. The parent compound is weakly fluorescent, but upon reaction and covalent attachment to a biomolecule, the electronic properties of the benzoxadiazole ring are altered, leading to a significant enhancement in fluorescence quantum yield.^[1] This property provides a high signal-to-noise ratio, making it an excellent tool for bioimaging and analytical chemistry.^[1] This mechanism is shared by similar and widely used reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).^{[1][7][8]}



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Caption: Mechanism of action as a fluorogenic labeling agent.

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